(R)-ethyl 2-amino-3-(3'-chloro-[1,1'-biphenyl]-3-yl)propanoate
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Overview
Description
®-ethyl 2-amino-3-(3’-chloro-[1,1’-biphenyl]-3-yl)propanoate is a chiral compound with significant interest in various scientific fields. This compound features a biphenyl structure with a chloro substituent, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-ethyl 2-amino-3-(3’-chloro-[1,1’-biphenyl]-3-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the biphenyl core, which can be achieved through Suzuki coupling reactions.
Chlorination: The biphenyl compound is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Amino Acid Formation:
Esterification: Finally, the ethyl ester is formed by reacting the amino acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction conditions is crucial for maintaining the stereochemistry and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-ethyl 2-amino-3-(3’-chloro-[1,1’-biphenyl]-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, especially at the biphenyl ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
®-ethyl 2-amino-3-(3’-chloro-[1,1’-biphenyl]-3-yl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in protein binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-ethyl 2-amino-3-(3’-chloro-[1,1’-biphenyl]-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl structure allows it to fit into hydrophobic pockets of proteins, while the amino and ester groups can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-ethyl 2-amino-3-(3’-bromo-[1,1’-biphenyl]-3-yl)propanoate: Similar structure but with a bromine substituent.
®-ethyl 2-amino-3-(3’-fluoro-[1,1’-biphenyl]-3-yl)propanoate: Similar structure but with a fluorine substituent.
®-ethyl 2-amino-3-(3’-methyl-[1,1’-biphenyl]-3-yl)propanoate: Similar structure but with a methyl substituent.
Uniqueness
The chloro substituent in ®-ethyl 2-amino-3-(3’-chloro-[1,1’-biphenyl]-3-yl)propanoate provides unique electronic and steric properties, making it distinct from its analogs. This uniqueness can influence its reactivity and interaction with biological targets, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
ethyl (2R)-2-amino-3-[3-(3-chlorophenyl)phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-2-21-17(20)16(19)10-12-5-3-6-13(9-12)14-7-4-8-15(18)11-14/h3-9,11,16H,2,10,19H2,1H3/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOIQLYQNDDVMV-MRXNPFEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)C2=CC(=CC=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC(=CC=C1)C2=CC(=CC=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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